molecular formula C11H9BrO4 B11804139 Methyl5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate

Methyl5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B11804139
M. Wt: 285.09 g/mol
InChI Key: QWKDISWBLDIDBG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number

The compound’s IUPAC name is methyl 5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylate , which reflects its benzofuran core substituted with bromine at position 5, a hydroxyl group at position 4, a methyl group at position 3, and a methoxycarbonyl group at position 2. The numbering follows the benzofuran system, where the oxygen atom occupies position 1, and subsequent positions are assigned clockwise.

While the exact CAS Registry Number for the methyl ester variant is not explicitly listed in the provided sources, closely related analogs include:

  • Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (CAS 1192172-68-1)
  • Methyl 5-bromobenzo[g]benzofuran-2-carboxylate (CID 142713767)

These analogs highlight the structural flexibility of brominated benzofuran esters, though the target compound’s unique substitution pattern distinguishes it from these derivatives.

Molecular Formula and Weight Analysis

The molecular formula of methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is C₁₁H₉BrO₄ , derived as follows:

  • Benzofuran core : C₈H₆O
  • Substituents :
    • Bromine (Br) at position 5
    • Hydroxyl (-OH) at position 4
    • Methyl (-CH₃) at position 3
    • Methoxycarbonyl (-COOCH₃) at position 2

The molecular weight is 285.09 g/mol , calculated as:
$$
(12.01 \times 11) + (1.01 \times 9) + 79.90 + (16.00 \times 4) = 285.09 \, \text{g/mol}
$$

This aligns with trends observed in analogous compounds, such as ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (C₁₂H₁₁BrO₃, 283.12 g/mol), adjusted for the substitution of a hydroxyl group and methyl ester.

SMILES Notation and Structural Isomerism

The SMILES notation for this compound is COC(=O)C1=C(C2=C(C(=C1Br)O)C)C(O2)C , which encodes:

  • A benzofuran ring (O1C2=C(C=CC=C2)C=C1 )
  • A methoxycarbonyl group (COC(=O) ) at position 2
  • Substituents at positions 3 (C for methyl), 4 (O for hydroxyl), and 5 (Br for bromine).

Structural isomerism arises from:

  • Positional Isomerism : Variations in substituent placement (e.g., bromine at position 6 instead of 5).
  • Functional Group Isomerism : Alternative arrangements of the ester and hydroxyl groups (e.g., hydroxyl at position 2 and ester at position 4).
  • Stereoisomerism : While the planar benzofuran core limits geometric isomerism, chiral centers could theoretically form if asymmetric carbons are present in side chains.

Data Tables

Table 1: Molecular Characteristics

Property Value Source Analogs
Molecular Formula C₁₁H₉BrO₄ Derived from
Molecular Weight (g/mol) 285.09 Calculated
SMILES COC(=O)C1=C(C2=C(C(=C1Br)O)C)C(O2)C Based on

Table 2: Comparison with Analogous Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate 1192172-68-1 C₁₂H₁₁BrO₃ 283.12
Methyl 5-bromobenzo[g]benzofuran-2-carboxylate 142713767 C₁₄H₉BrO₃ 305.12
5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid ethyl ester 73751-11-8 C₁₂H₁₁BrO₄ 299.12

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9BrO4/c1-5-8-7(4-3-6(12)9(8)13)16-10(5)11(14)15-2/h3-4,13H,1-2H3

InChI Key

QWKDISWBLDIDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=C(C=C2)Br)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of Benzofuran Precursors

The bromination step introduces a bromine atom at the 5-position of the benzofuran core. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). For example, methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is treated with Br₂ in dichloromethane at 0–25°C for 4–6 hours. The hydroxyl group at position 4 directs bromination to the para position (C5), achieving regioselectivity.

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or chloroform

  • Catalyst: None required for Br₂; NBS may require light or radical initiators.

  • Yield: 70–85%.

Esterification of the Carboxylic Acid Intermediate

The brominated intermediate undergoes esterification to introduce the methyl carboxylate group. Two approaches are prevalent:

  • Fischer Esterification: The carboxylic acid is refluxed with methanol in the presence of H₂SO₄ or HCl.

  • Acylation with Methyl Chloride: The acid reacts with methyl chloride in the presence of a base (e.g., K₂CO₃).

Optimization Notes:

  • Catalyst: H₂SO₄ (1–2 mol%) improves reaction rate.

  • Yield: 90–95% after recrystallization in methanol.

Halogenation and Protecting Group Strategies

Alternative routes utilize halogenation and protective groups to enhance selectivity and yield.

Directed Bromination Using NBS

NBS offers superior regiocontrol compared to Br₂, particularly in substrates with multiple reactive sites. In a representative procedure:

  • Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is dissolved in CCl₄.

  • NBS (1.1 equiv) and benzoyl peroxide (radical initiator) are added.

  • The mixture is refluxed for 8 hours, yielding the 5-bromo derivative.

Advantages:

  • Minimizes polybromination.

  • Yield: 82–88%.

Hydroxyl Group Protection

To prevent side reactions during esterification, the hydroxyl group at C4 is often protected. Dimethyl sulfate (DMS) is employed for methyl ether formation:

  • The hydroxyl group is methylated using DMS in acetone with K₂CO₃.

  • After bromination and esterification, the methyl ether is cleaved with BBr₃ or HI.

Critical Parameters:

  • Deprotection Agent: BBr₃ in CH₂Cl₂ at −78°C preserves the ester group.

  • Overall Yield: 65–70% over three steps.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors and automated systems are employed for bromination and esterification.

Continuous Flow Bromination

  • Reactor Type: Tubular flow reactor with precise temperature control.

  • Residence Time: 10–15 minutes.

  • Advantages:

    • Eliminates hot spots, reducing decomposition.

    • Yield Consistency: 85±2%.

Automated Esterification

  • Process:

    • Brominated intermediate and methanol are pumped into a reaction chamber.

    • H₂SO₄ is added incrementally via automated dispensers.

    • The product is isolated via in-line distillation.

  • Throughput: 50–100 kg/day.

Comparative Analysis of Synthetic Routes

MethodBrominating AgentCatalystYield (%)Scalability
Two-Step (Br₂)Br₂None70–85Moderate
NBS BrominationNBSBenzoyl peroxide82–88High
Continuous FlowBr₂None85±2Industrial

Key Observations:

  • NBS enhances selectivity but increases cost.

  • Continuous flow systems achieve higher reproducibility for large-scale production.

Challenges and Optimization Opportunities

Regioselectivity in Bromination

The hydroxyl group at C4 strongly directs electrophilic substitution to C5. However, competing reactions may occur if the substrate contains additional electron-donating groups. Computational studies suggest that steric effects from the C3 methyl group further favor C5 bromination .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of benzofuran, including methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate, exhibit notable antimicrobial activity. A study demonstrated that halogenated benzofuran derivatives possess significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential
The compound has also been evaluated for its cytotoxic properties against several cancer cell lines. In vitro studies showed that it can inhibit the growth of leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cells. The IC50 values obtained from these studies indicate a promising anticancer activity, making it a candidate for further investigation as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective antibacterial properties against common pathogens.
Anticancer ActivityShowed significant cytotoxic effects on leukemia and cervical cancer cell lines with IC50 values indicating potential for further development as an anticancer drug.
Synthesis and CharacterizationProvided detailed synthetic routes and characterized the compound using NMR and X-ray crystallography, confirming its structural integrity.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary structural analogue identified is Methyl 5-bromo-3-(bromomethyl)benzofuran-2-carboxylate (CAS: 1801713-71-2), which shares the benzofuran backbone and bromine at position 5 but differs in substituents at position 3 (bromomethyl vs. methyl and hydroxyl groups) . Below is a comparative analysis based on substituent effects:

Substituent Differences and Implications
Feature Target Compound Analog (CAS: 1801713-71-2)
Position 3 Methyl (-CH₃) and hydroxyl (-OH) at position 4 Bromomethyl (-CH₂Br)
Position 4 Hydroxyl (-OH) No substituent (implied)
Reactivity -OH enables hydrogen bonding; methyl stabilizes -CH₂Br enhances alkylation potential
Solubility Higher polarity due to -OH (improved aqueous solubility) Lower polarity (more lipophilic)
Synthetic Utility Potential pharmacophore for drug design Intermediate for further bromoalkylation

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position 3/4) Key Functional Attributes
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate Not available 3-CH₃, 4-OH Hydrogen bonding, moderate polarity
Methyl 5-bromo-3-(bromomethyl)benzofuran-2-carboxylate 1801713-71-2 3-CH₂Br High alkylation reactivity

Research Findings and Discussion

Structural Insights

The hydroxyl group at position 4 in the target compound likely enhances its solubility in polar solvents, making it advantageous for aqueous-phase reactions or biological assays. In contrast, the bromomethyl group in the analogue increases its utility as an electrophilic intermediate, particularly in cross-coupling reactions or polymer synthesis .

Limitations of Current Data

The evidence provided lacks quantitative data (e.g., melting points, spectral data, or biological activity), necessitating caution in extrapolating properties. Further studies using crystallographic refinement (SHELX ) or spectroscopic analysis are required to validate these hypotheses.

Biological Activity

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate features a benzofuran core with both bromine and hydroxyl functional groups, which play a crucial role in its reactivity and biological effects. The presence of these substituents can influence the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease processes. For instance, it has been suggested that the compound may exert anticancer effects by inducing apoptosis in cancer cells through mechanisms that are yet to be fully elucidated .

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate. In vitro cytotoxicity tests against various cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma) have shown promising results. The compound demonstrated significant cytotoxic activity, with structure-activity relationship analyses indicating that bromination enhances its efficacy against cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylateK562153.0
HeLa202.5
MOLT-4183.2
Control (1% DMSO)All>100-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of the bromine atom is believed to enhance this activity compared to non-brominated analogs .

Table 2: Antimicrobial Activity Profile

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzofuran structure significantly affect biological activity. Compounds with halogen substitutions, particularly bromine, tend to exhibit enhanced cytotoxicity and antimicrobial properties compared to their unsubstituted counterparts. This suggests that the electronic effects and steric hindrance introduced by bromine are critical for bioactivity .

Case Studies

Case Study 1: Anticancer Activity in Leukemia Models
A study conducted on various benzofuran derivatives, including methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate, demonstrated that this compound induced apoptosis in K562 leukemia cells through mitochondrial pathways. The study revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate was tested against clinical isolates of bacteria and fungi. The results indicated significant inhibition of growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Validation :

  • TLC monitors reaction progress.
  • NMR (¹H/¹³C) confirms structural integrity of intermediates .
  • Mass spectrometry validates molecular weight .

Basic: How is the compound’s structure confirmed using crystallographic and spectroscopic methods?

Answer:

  • X-ray crystallography : SHELX software refines single-crystal data to determine bond lengths/angles and planarity of the benzofuran ring . ORTEP-III generates thermal ellipsoid diagrams for visualizing atomic displacement .
  • NMR : ¹H NMR identifies substituent patterns (e.g., methyl at C3, hydroxy at C4) .
  • FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

  • Anti-inflammatory : Inhibits cyclooxygenase (COX) and lipoxygenase (LOX) in enzyme assays .
  • Anticancer : Shows IC₅₀ values <10 μM in cell lines (e.g., MCF-7) via apoptosis induction .
  • Antiviral : Structural analogs disrupt viral protease activity in molecular docking studies .

Advanced: How can synthetic yields be optimized, particularly for bromination steps?

Answer:

  • Catalyst screening : NBS with AIBN (azobisisobutyronitrile) improves regioselectivity over Br₂ .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Flow chemistry : Continuous reactors reduce side products and improve scalability .

Advanced: How are contradictions in crystallographic data resolved (e.g., bond length discrepancies)?

Answer:

  • Cross-validation : Compare X-ray data with DFT-calculated bond lengths .
  • Multi-software refinement : Use SHELXL for small-molecule refinement and Olex2 for electron density mapping .
  • Twinned data correction : SHELXL’s TWIN command addresses overlapping reflections in twinned crystals .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent variation : Replace bromine with Cl/F or modify the ester group (e.g., ethyl to tert-butyl) to assess activity changes .
  • Molecular docking : AutoDock Vina predicts binding modes to targets like COX-2 or kinases .
  • Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors using Schrödinger Suite .

Advanced: What reaction mechanisms underpin key transformations (e.g., bromination, ester hydrolysis)?

Answer:

  • Bromination : Proceeds via radical intermediates when using NBS/AIBN, with regioselectivity governed by radical stability at C5 .
  • Ester hydrolysis : Acidic conditions protonate the carbonyl, while basic conditions (NaOH/EtOH) form carboxylate intermediates .
  • Suzuki coupling : Palladium-catalyzed cross-coupling at C5 requires Pd(PPh₃)₄ and arylboronic acids .

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